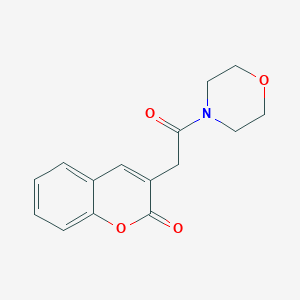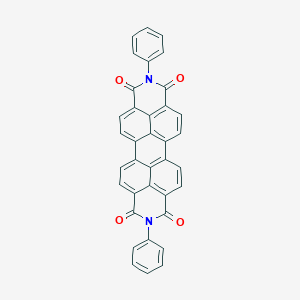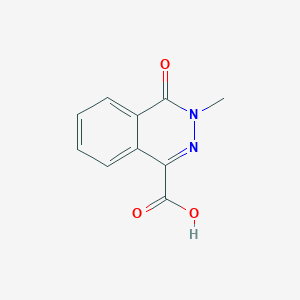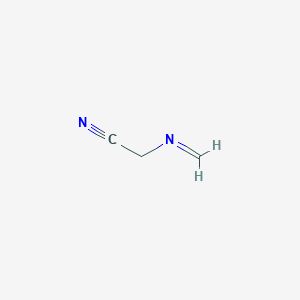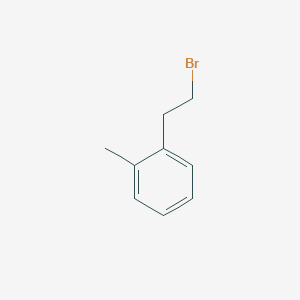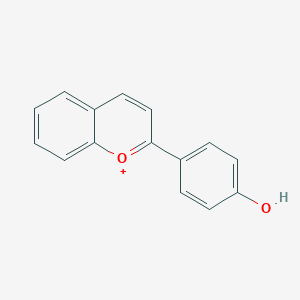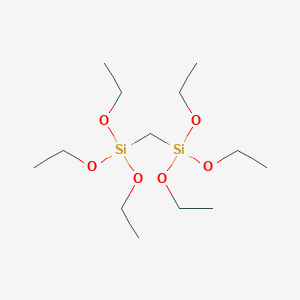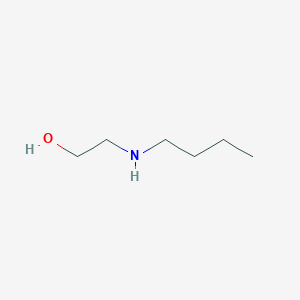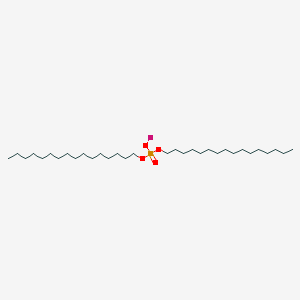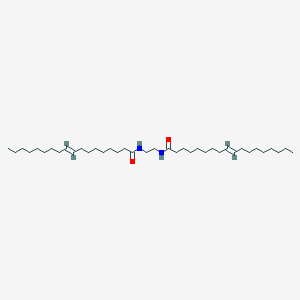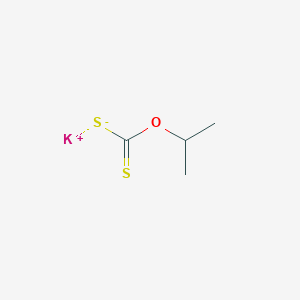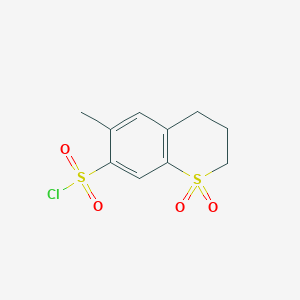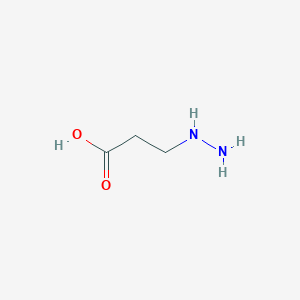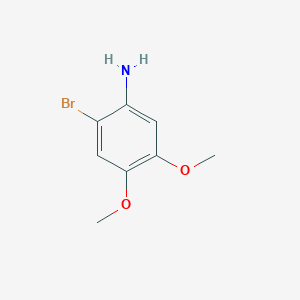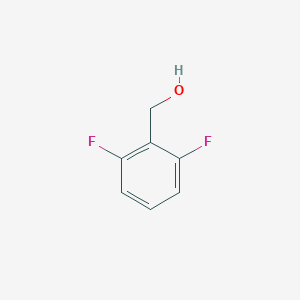
2,6-二氟苄醇
概述
描述
2,6-Difluorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of fluorinated benzyl alcohols, such as 2,6-difluorobenzyl alcohol, can be achieved through the electroreduction of polyfluorobenzoic acids. For instance, the electroreduction of 2,3,4,5,6-pentafluorobenzoic acid in aqueous sulfuric acid using amalgamated lead, zinc, and cadmium cathodes can yield pentafluorobenzyl alcohol, which is structurally related to 2,6-difluorobenzyl alcohol . Additionally, the Mitsunobu reaction has been employed to synthesize 2,6-difluorobenzyl alcohol derivatives, as demonstrated by the reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol to produce various purine derivatives .
Molecular Structure Analysis
The molecular structure of 2,6-difluorobenzyl alcohol includes a benzene ring with two fluorine atoms and a benzyl alcohol group. The presence of fluorine atoms can significantly affect the electronic properties of the molecule due to their high electronegativity, which can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
2,6-Difluorobenzyl alcohol can participate in various chemical reactions, including those that lead to the synthesis of biologically active compounds. For example, it has been used in the Mitsunobu reaction to create 9-(2,6-difluorobenzyl)-9H-purines, which have shown inhibition of phosphodiesterase isozymes, indicating potential therapeutic applications . The fluorine atoms in the molecule can also affect the reactivity of the benzyl alcohol group, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,6-difluorobenzyl alcohol are not detailed in the provided papers, it can be inferred that the compound would exhibit properties typical of benzyl alcohols, such as a certain degree of solubility in organic solvents and potential reactivity as an alcohol. The fluorine substituents would likely increase the acidity of the alcohol group and could also affect the boiling and melting points of the compound.
科学研究应用
Phosphodiesterase Inhibitors : 2,6-Difluorobenzyl alcohol derivatives, particularly 9-(2,6-difluorobenzyl)-9H-purines, have been found to inhibit phosphodiesterase isozymes effectively, especially PDE2 and PDE4 (Kozai & Maruyama, 1999).
Rotational Spectrum Analysis : The rotational spectrum of 2,5-difluorobenzyl alcohol, a related compound, has been studied to understand molecular structure and interactions, including hydrogen bonding (Evangelisti, Favero, & Caminati, 2010).
RORγt Inverse Agonists : 2,6-Difluorobenzyl ether derivatives of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones, which are more potent than alcohol derivatives, have been developed as RORγt inverse agonists for treating inflammatory diseases. These compounds showed high selectivity and oral bioavailability in mice (Duan et al., 2020).
Stereochemical Additions in Organic Synthesis : Enantiomerically pure syn-2-amino alcohols have been prepared using diethylzinc additions to chiral alpha-(dibenzylamino) aldehydes, demonstrating the utility of benzyl alcohol derivatives in stereochemical control (Andrés et al., 1996).
Fluorination Reagents : Compounds like ∝,∝-difluorobenzyl(dimethyl)amine have been used as fluorinating reagents to replace hydroxyl groups in alcohols by fluorine atoms, showcasing the role of difluorobenzyl alcohol derivatives in organic synthesis (Dmowski & Kamiński, 1983).
Oxidation Mechanism Studies : The reaction mechanism of benzyl alcohol derivatives with iron(IV)-oxo complexes has been explored, revealing insights into hydrogen atom transfer and electron transfer processes (Morimoto et al., 2012).
Protein Labeling and Crosslinking : 2-Nitrobenzyl alcohol derivatives, which bear structural resemblance to difluorobenzyl alcohols, have been used for photoaffinity labeling and crosslinking of biomolecules with amine selectivity, beneficial in drug discovery and protein engineering (Wang et al., 2020).
Vibrational Spectroscopy Studies : Detailed vibrational (IR and Raman) and computational analysis of difluorobenzyl alcohol derivatives have provided insights into their molecular properties and behavior (Prabhakaran & Jaffar, 2017).
Organometallic Chemistry : Zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized, with difluorobenzyl alcohols playing a role in the development of such complexes (Tsukahara & Swenson, 1997).
安全和危害
属性
IUPAC Name |
(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172558 | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzyl alcohol | |
CAS RN |
19064-18-7 | |
| Record name | 2,6-Difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

